![molecular formula C20H21N3 B1399786 Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- CAS No. 1353504-96-7](/img/structure/B1399786.png)
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-
Overview
Description
Imidazo[1,5-a]pyrazine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It acts as a versatile scaffold in organic synthesis and drug development . The specific compound you mentioned, “Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-”, is a derivative of imidazo[1,5-a]pyrazine .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of “Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-” is a derivative of imidazo[1,5-a]pyrazine . The structure is mainly based on the pattern and position of the substitution .Chemical Reactions Analysis
Imidazo[1,5-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It is known for its reactivity and multifarious biological activity . The compound can undergo a variety of chemical reactions, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation .Mechanism of Action
While the specific mechanism of action for “Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-” is not mentioned in the available resources, it’s worth noting that similar compounds, such as 5,6,7,8-Tetrahydroimidazo[1,5-A]pyrazine, have been used as KRAS G12C inhibitors as antitumor agents .
Safety and Hazards
While specific safety and hazard information for “Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-” is not available, it’s important to handle all chemical compounds with care and take necessary precautions. For example, avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Future Directions
Imidazo[1,5-a]pyrazine and its derivatives continue to be a subject of intense research due to their significant role in the development of agrochemicals and pharmaceuticals . Future developments are expected to be based on the pattern and position of the substitution . The scientific community continues to explore new synthetic methods and applications for these compounds .
properties
IUPAC Name |
1-phenyl-3-(2-phenylethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-3-7-16(8-4-1)11-12-19-22-20(17-9-5-2-6-10-17)18-15-21-13-14-23(18)19/h1-10,21H,11-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAXEJNCLAWHMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(N=C2CCC3=CC=CC=C3)C4=CC=CC=C4)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)- |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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